molecular formula C8H5BrF3NO2 B1412153 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227579-97-6

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412153
CAS No.: 1227579-97-6
M. Wt: 284.03 g/mol
InChI Key: ZIMQLEYEIDYZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(trifluoromethyl)pyridine, followed by the introduction of the acetic acid group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. Additionally, the acetic acid moiety can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-3-acetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-2-(methyl)pyridine-3-acetic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.

    6-Bromo-2-(trifluoromethyl)pyridine: Lacks the acetic acid moiety, limiting its use in certain applications.

Uniqueness

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[6-bromo-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQLEYEIDYZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.